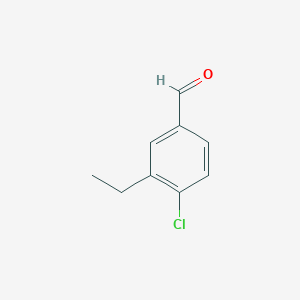

4-Chloro-3-ethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMHKIAIPIIRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Ethylbenzaldehyde and Analogous Compounds

Strategic Approaches to Halogenated Aryl Aldehyde Synthesis

The effective synthesis of halogenated benzaldehydes hinges on the precise control of regiochemistry and the use of reaction conditions that preserve the sensitive formyl group and carbon-halogen bonds. The primary approaches include the direct formylation of an aromatic ring, the introduction of a carbonyl group via cross-coupling, the controlled oxidation of a precursor alkyl group, and the transformation of other functional groups, such as amines, into the desired aldehyde.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The methodology relies on the presence of a "Directed Metalation Group" (DMG) on the aromatic substrate, which coordinates to an organolithium base (typically n-BuLi, s-BuLi, or t-BuLi) and directs deprotonation to the adjacent ortho-position with high kinetic acidity. organic-chemistry.orgthieme-connect.de This generates a stabilized aryllithium intermediate that can then react with a suitable electrophile to introduce a functional group.

For the synthesis of aldehydes, N,N-dimethylformamide (DMF) is the most commonly used electrophile, trapping the aryllithium species to form a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the corresponding benzaldehyde (B42025). thieme-connect.de A wide range of functional groups can act as DMGs, including amides, carbamates, ethers, and sulfonyl groups. organic-chemistry.orguwindsor.ca Halogens such as chlorine can also serve as directing groups, although care must be taken to use bases like lithium diisopropylamide (LDA) to prevent competitive lithium-halogen exchange that can occur with alkyllithium bases. thieme-connect.dethieme-connect.de The DoM strategy is particularly valuable for constructing sterically congested or highly substituted benzaldehydes where traditional electrophilic aromatic substitution might fail or provide poor regioselectivity. thieme-connect.deresearchgate.net

Table 1: Examples of Directing Groups in Directed ortho-Metalation (DoM) for Formylation

| Directing Metalation Group (DMG) | Typical Base | Electrophile | Resulting Functional Group |

| -CONR₂ (Amide) | s-BuLi/TMEDA | DMF | ortho-Formyl |

| -OCONR₂ (Carbamate) | s-BuLi/TMEDA | DMF | ortho-Formyl |

| -OMe (Methoxy) | t-BuLi | DMF | ortho-Formyl |

| -Cl (Chloro) | LDA | DMF | ortho-Formyl |

| -F (Fluoro) | n-BuLi | DMF | ortho-Formyl |

This table summarizes common directing groups and reagents used in DoM reactions to synthesize aryl aldehydes. Data sourced from organic-chemistry.orgthieme-connect.dethieme-connect.deresearchgate.net.

Transition metal-catalyzed cross-coupling reactions provide a versatile and powerful method for forming carbon-carbon bonds and introducing carbonyl functionalities. thieme-connect.de Palladium-catalyzed carbonylative coupling reactions are particularly relevant for synthesizing aryl aldehydes and ketones from aryl halides or triflates. acs.orgresearchgate.net In these reactions, an aryl halide (Ar-X, where X = I, Br) undergoes oxidative addition to a palladium(0) complex. This is followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond to form an aroyl-palladium complex.

The final step to generate the aldehyde can be achieved through various pathways, including reductive elimination with a hydride source. Alternatively, coupling with an organometallic reagent can produce a ketone. acs.orgd-nb.info The development of sophisticated ligand systems has enabled these reactions to proceed under relatively mild conditions, often at atmospheric pressure of CO, with high functional group tolerance, making them suitable for complex molecules. acs.org This approach is advantageous as it builds the aldehyde functionality directly from readily available aryl halides, including chlorinated and brominated precursors. google.com

Table 2: Components of a Typical Palladium-Catalyzed Carbonylative Coupling Reaction

| Component | Example | Purpose |

| Aryl Electrophile | Aryl iodide, Aryl bromide | Source of the aromatic ring |

| Catalyst | PdCl₂(PPh₃)₂, PdCl₂(dppf) | Facilitates the coupling cycle |

| CO Source | Carbon Monoxide Gas (1 atm) | Provides the carbonyl carbon |

| Reductant/Nucleophile | H₂, Organoboronic acids, Organostannanes | Terminates the catalytic cycle to yield aldehyde or ketone |

| Base | K₂CO₃, Et₃N | Neutralizes acid generated, facilitates catalyst turnover |

| Solvent | Anisole, Toluene, DMF | Reaction medium |

This table outlines the key components for synthesizing aryl carbonyl compounds via palladium-catalyzed carbonylation. Data sourced from acs.orgresearchgate.net.

The oxidation of alkyl side chains on an aromatic ring is a direct route to producing benzaldehydes. This strategy is particularly useful when the corresponding alkylbenzene is readily available. The key challenge is to control the oxidation so that it stops at the aldehyde stage, as over-oxidation to the corresponding benzoic acid is a common side reaction with strong oxidizing agents. libretexts.orgopenstax.orglibretexts.org

The selective oxidation of a benzylic C-H bond is favored due to the resonance stabilization of the resulting benzylic radical or cationic intermediate. libretexts.orgopenstax.org To achieve selectivity for the aldehyde, reaction conditions and the choice of oxidant are crucial. While powerful oxidants like potassium permanganate (B83412) (KMnO₄) typically convert alkylbenzenes directly to benzoic acids, various methods have been developed to isolate the intermediate aldehyde. libretexts.orglibretexts.org These methods often involve milder oxidants or catalytic systems that can be tuned for selectivity. researchgate.net The process is generally effective for alkyl groups that possess at least one benzylic hydrogen; tertiary alkyl substituents like a tert-butyl group are inert to these oxidation conditions. libretexts.orgopenstax.org

Recent research has focused on developing catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant, offering greener and more economical alternatives. frontiersin.orggoogle.com For instance, flavin photooxidation catalysts on nanostructured metal-oxide films have been shown to convert substituted toluenes and ethylbenzenes into their corresponding aldehydes and ketones in good yields under blue light irradiation. pnas.org

Specific catalytic systems involving transition metals are well-established for the oxidation of alkylbenzenes. Manganese dioxide (MnO₂) and chromium trioxide (CrO₃) are classical reagents used for this purpose.

Chromium trioxide (CrO₃) has been employed as an oxidant, but its use alone can lead to lower yields and byproducts. asianpubs.org However, a novel and economical system combining CrO₃ with cerium(IV) sulfate (B86663) (Ce(SO₄)₂) has proven to be an effective oxidant for converting alkylbenzenes to aldehydes or ketones in high yields with few byproducts. asianpubs.orgresearchgate.net This mixed-reagent system demonstrates enhanced reactivity and selectivity compared to using CrO₃ alone. For example, the oxidation of ethylbenzene (B125841) using this system yields acetophenone, showcasing the conversion of a methylene (B1212753) group to a ketone. researchgate.net This method is applicable to the synthesis of aldehydes from methylbenzene derivatives under controlled conditions.

Table 3: Oxidation of Alkylbenzenes with a CrO₃/Ce(SO₄)₂ System

| Substrate | Product | Yield (%) |

| 1,3-Dimethylbenzene | 3-Methylbenzaldehyde | 61 |

| 1,4-Dimethylbenzene | 4-Methylbenzaldehyde | 64 |

| Ethylbenzene | Acetophenone | 61.1 |

| Diphenylmethane | Benzophenone | 82.5 |

This table presents the yields of carbonyl compounds obtained from the oxidation of various alkylbenzenes using a combined CrO₃ and Ce(SO₄)₂ oxidant system in acetic acid at 50°C. Data sourced from asianpubs.orgresearchgate.net.

Aromatic amines can serve as precursors for benzaldehydes through multi-step synthetic sequences. One of the most effective methods for this transformation is the Sommelet reaction. wikipedia.orgorganicreactions.org This reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org

Diazotization of the aromatic amine followed by a Sandmeyer-type reaction to introduce a chloromethyl or bromomethyl group, yielding a benzyl halide.

The resulting benzyl halide then reacts with hexamine to form a quaternary ammonium (B1175870) salt, known as a hexaminium salt. organicreactions.org

Finally, hydrolysis of the hexaminium salt, typically under acidic conditions or with steam, yields the desired benzaldehyde. wikipedia.orgyoutube.com

This reaction is formally an oxidation of the benzylic carbon. wikipedia.org The Sommelet reaction is a valuable tool in organic synthesis because it utilizes readily available reagents and provides a reliable pathway to aldehydes from benzylic halides, which are themselves accessible from various precursors, including amines. organicreactions.orgresearchgate.net

Grignard Reagent Approaches with Formylating Agents

The Grignard reaction is a powerful and fundamental tool in organic chemistry for creating new carbon-carbon bonds. aiche.orgleah4sci.com Its application in the synthesis of aldehydes, including substituted benzaldehydes like 4-chloro-3-ethylbenzaldehyde, typically involves the reaction of a Grignard reagent with a suitable formylating agent. walisongo.ac.id The Grignard reagent is first prepared from an aryl halide, such as a chloro- and ethyl-substituted bromobenzene, by reacting it with magnesium metal in an ether solvent. leah4sci.com The resulting organomagnesium halide is a potent nucleophile.

This nucleophilic Grignard reagent then attacks the electrophilic carbon of a formylating agent. A common and effective formylating agent for this purpose is N,N-dimethylformamide (DMF). walisongo.ac.id The reaction proceeds through a nucleophilic addition mechanism where the Grignard reagent adds to the carbonyl group of DMF, forming a tetrahedral intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. walisongo.ac.id A discovery-based undergraduate experiment demonstrated the successful synthesis of 4-chlorobenzaldehyde (B46862) by reacting the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) with DMF. walisongo.ac.id

The choice of formylating agent is critical and can influence the reaction's outcome and efficiency. While DMF is widely used, other reagents can also serve this purpose. For instance, ethyl formate (B1220265) can be employed, which has been shown to control regioselectivity in certain reactions, leading specifically to internal benzaldehyde derivatives. thieme-connect.com The reaction of Grignard reagents with tertiary amides like DMF is a reliable method for producing aldehydes. walisongo.ac.id

| Formylating Agent | Chemical Formula | Key Characteristics | Typical Use Case |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Commonly used, reliable, good yields. walisongo.ac.id | General synthesis of aldehydes from Grignard reagents. walisongo.ac.id |

| Ethyl Formate | C₃H₆O₂ | Can provide high regioselectivity. thieme-connect.com | Synthesis where specific isomer formation is desired. thieme-connect.com |

| Orthoformates (e.g., Triethyl orthoformate) | HC(OC₂H₅)₃ | Used in the Bodroux-Chichibabin aldehyde synthesis. | Alternative pathway to aldehydes, requires hydrolysis step. |

Green Chemistry Principles and Sustainable Synthesis of Benzaldehyde Derivatives

The synthesis of benzaldehyde and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical manufacturing. numberanalytics.comrjpn.org These principles focus on creating safer, more efficient, and less wasteful processes. rjpn.org

Key green chemistry principles applicable to benzaldehyde synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of hazardous waste. numberanalytics.com For example, traditional methods for synthesizing benzaldehydes often involve toxic reagents and produce significant waste, such as phosphoric acid from the Vilsmeier-Haack reaction. unive.it

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. dokumen.pub Catalytic reactions, such as palladium-catalyzed carbonylation, are often more atom-economical than stoichiometric reactions. numberanalytics.comresearchgate.net

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources like biomass instead of depletable fossil fuels. numberanalytics.com Research has explored the production of aromatic aldehydes like vanillin (B372448) from lignin, a component of biomass. rsc.org

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents, which are used in excess and generate more waste. imist.ma Palladium-based catalysts are efficient for cross-coupling and carbonylation reactions to produce aldehydes. numberanalytics.comresearchgate.net The use of recyclable catalysts further enhances the sustainability of the process. unive.it

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or biodegradable solvents. dokumen.pubresearchgate.net Some green syntheses of benzaldehyde derivatives have been developed using water/ethanol (B145695) as the solvent system. researchgate.net Solvent-free reactions represent an ideal approach. rjpn.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. imist.ma Techniques like microwave irradiation can sometimes provide energy-efficient heating. rjpn.org

Sustainable approaches to synthesizing aromatic aldehydes include the direct oxidation of benzylic alcohols using nitrogen dioxide gas, which produces nitric acid as the only byproduct, rendering the process free of waste. nih.gov Another green method is the photocatalytic oxidation of aromatic alcohols, which operates under mild conditions using air as the oxidant. researchgate.net

| Synthesis Approach | Traditional Method Example | Green Alternative Example | Key Green Improvement |

|---|---|---|---|

| Oxidation | Oxidation with heavy metal oxidants (e.g., CrO₃). | Catalytic oxidation of benzyl alcohol with O₂ or H₂O₂. rsc.org | Avoids toxic heavy metals, reduces waste. |

| Formylation | Vilsmeier-Haack (DMF/POCl₃). unive.it | Palladium-catalyzed reductive carbonylation with H-donors. unive.it | Avoids stoichiometric, corrosive reagents; improves atom economy. unive.itresearchgate.net |

| Solvent Use | Reactions in chlorinated solvents (e.g., Dichloromethane). researchgate.net | Reactions in water/ethanol or solvent-free conditions. rjpn.orgresearchgate.net | Reduces use of hazardous and volatile organic compounds (VOCs). dokumen.pub |

| Raw Materials | Petroleum-based feedstocks (e.g., Toluene). researchgate.net | Biomass-derived precursors (e.g., Lignin, Ferulic acid). rsc.org | Utilizes renewable resources. numberanalytics.com |

Scalability and Industrial Synthesis Considerations for Halogenated Aldehydes

Scaling up the synthesis of halogenated aldehydes from the laboratory to an industrial setting presents a unique set of challenges that must be carefully managed to ensure safety, efficiency, and cost-effectiveness. acs.org Halogenated aromatic aldehydes are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries. unive.itrsc.org

A primary concern in scaling up Grignard reactions, a common route to these aldehydes, is process safety. aiche.org The formation of the Grignard reagent is highly exothermic, and failure to control the reaction temperature can lead to a dangerous thermal runaway. acs.orgrsc.org On a large scale, the reduced surface-area-to-volume ratio of batch reactors makes heat dissipation less efficient, exacerbating this risk. acs.org To mitigate this, industrial processes often rely on controlled addition of reagents and robust cooling systems. acs.org

Continuous manufacturing, or flow chemistry, is emerging as a superior alternative to traditional batch processing for hazardous reactions like Grignard synthesis. aiche.orgfraunhofer.de Flow reactors offer significantly better heat transfer, allowing for safer operation at higher temperatures and concentrations. researchgate.net This technology can improve product quality by minimizing side reactions, such as Wurtz coupling, and allows for easier automation and scale-up. fraunhofer.deresearchgate.net

Other key industrial considerations include:

Raw Material Costs: The economic viability of a process depends on the use of cheap and readily available starting materials.

Solvent Management: Solvents like diethyl ether and THF, commonly used for Grignard reactions, are hazardous due to their low boiling points and potential to form explosive peroxides. rsc.org Alternative solvents with better safety profiles, such as 2-Methyltetrahydrofuran (2-MeTHF), are preferred for industrial applications. rsc.org

Catalyst Selection and Deactivation: In catalytic processes for synthesizing halogenated aldehydes, such as reductive amination, the choice of catalyst is crucial. For example, in the synthesis of halogenated benzylamines, palladium catalysts calcined at high temperatures show higher selectivity and avoid undesired dehalogenation, which is a critical factor for purity. rsc.orgrsc.org

Downstream Processing: The purification of the final product must be efficient and economical. This involves simplifying purification steps to reduce cost, waste, and solvent use.

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Thermal Runaway | The Grignard reaction is highly exothermic, posing a safety risk in large batch reactors. acs.orgrsc.org | Controlled reagent addition, robust cooling, or adoption of continuous flow chemistry for superior heat transfer. aiche.orgacs.org |

| Hazardous Solvents | Traditional ether solvents are volatile and can form explosive peroxides. rsc.org | Use of safer, higher-boiling point solvents like 2-Methyltetrahydrofuran (2-MeTHF). rsc.org |

| Side Reactions | Undesired byproducts, like from Wurtz coupling in Grignard synthesis or dehalogenation in catalytic reactions, reduce yield and purity. rsc.orgresearchgate.net | Optimizing reaction conditions (temperature, concentration) and catalyst selection. Flow chemistry can also suppress side product formation. fraunhofer.dersc.org |

| Magnesium Handling | Initiation of Grignard formation can be difficult and requires activation of the magnesium metal. aiche.orgfraunhofer.de | Use of activating agents (e.g., iodine) or mechanical activation in continuous reactors. fraunhofer.deresearchgate.net |

| Purification | Separating the product from byproducts and unreacted starting materials can be costly and generate waste. | Optimizing reaction selectivity to simplify purification; developing efficient extraction and crystallization methods. |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Ethylbenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the oxygen nucleophilic. This electronic arrangement is the basis for its participation in numerous addition and condensation reactions. The presence of the 4-chloro and 3-ethyl substituents on the benzene (B151609) ring can modulate this reactivity through inductive and steric effects, but the fundamental reaction pathways of the aldehyde remain accessible.

Carbonyl additions and condensations are cornerstone reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon of 4-Chloro-3-ethylbenzaldehyde, leading to a tetrahedral intermediate that can then be protonated to form an addition product or eliminate a small molecule, such as water, to yield a condensation product.

The Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. When an aldehyde without α-hydrogens, such as this compound, reacts with a ketone or another aldehyde that does possess α-hydrogens in the presence of a base, it is known as a crossed-aldol or Claisen-Schmidt condensation. truman.edu The reaction proceeds by the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to yield an α,β-unsaturated carbonyl product, often a chalcone (B49325) derivative. truman.edu

Recent advancements in green chemistry have promoted the use of solvent-free reaction conditions. rsc.org These protocols often involve grinding the solid reactants (the aldehyde, the ketone, and a solid base like sodium hydroxide) together using a mortar and pestle. rsc.orgnih.gov This method is not only environmentally friendly due to the elimination of organic solvents but can also lead to high yields of the desired product with high atom economy. rsc.orgresearchgate.net The mixing of the solid reagents can cause a melting point depression, creating a liquid phase that facilitates the reaction. truman.edu

Table 1: Representative Aldol Condensation of this compound

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type |

| This compound | Acetophenone | NaOH (solid), Grinding (Solvent-Free) | α,β-Unsaturated Ketone (Chalcone) |

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is generated from an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as diethyl malonate or ethyl acetoacetate. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

The mechanism involves the formation of a carbanion from the active methylene compound, which then performs a nucleophilic attack on the carbonyl carbon of this compound. The subsequent intermediate eliminates a molecule of water to produce a stable α,β-unsaturated product. sigmaaldrich.com Studies on similar aromatic aldehydes have shown that these condensations can be carried out efficiently in greener solvents like ionic liquids, yielding the products in good yields at room temperature. scielo.brresearchgate.net

Table 2: Representative Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Weak base (e.g., Piperidine (B6355638), Morpholine) | α,β-Unsaturated Dinitrile |

| This compound | Ethyl Cyanoacetate | Weak base (e.g., N-Methylmorpholine) | α,β-Unsaturated Cyanoester |

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). asianpubs.orglearncbse.in The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the imine. mdpi.com

Similarly, this compound can react with hydrazine (B178648) or its derivatives, such as benzoic acid hydrazide, to form hydrazones. researchgate.net The mechanism is analogous to imine formation. mdpi.com Hydrazones are generally found to be more stable towards hydrolysis compared to imines, a property that makes them valuable in various chemical applications. asianpubs.orgmdpi.comthebrpi.org

Table 3: Synthesis of Imine and Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| This compound | Hydrazine Derivative (R-NH-NH₂) | Hydrazone |

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation is a common reaction in organic synthesis. For this compound, this reaction yields 4-chloro-3-ethylbenzoic acid. A variety of oxidizing agents can accomplish this conversion, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), as well as milder ones. Tollens' reagent ([Ag(NH₃)₂]⁺), a classic qualitative test for aldehydes, oxidizes the aldehyde while depositing a silver mirror.

Table 4: Oxidation of this compound

| Reactant | Reagent(s) | Product |

| This compound | KMnO₄ or CrO₃ or Tollens' Reagent | 4-chloro-3-ethylbenzoic acid |

The carbonyl group of an aldehyde can be reduced to a primary alcohol. In the case of this compound, the product of this reduction is (4-chloro-3-ethylphenyl)methanol. This transformation is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing aldehydes and ketones and can be used in protic solvents like ethanol (B145695) or methanol. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup to protonate the resulting alkoxide intermediate.

Table 5: Reduction of this compound

| Reactant | Reagent(s) | Product |

| This compound | 1. NaBH₄, EtOH or 1. LiAlH₄, Et₂O 2. H₃O⁺ | (4-chloro-3-ethylphenyl)methanol |

Carbonyl Additions and Condensations

Reactions Involving the Aromatic Ring and Substituents

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The aldehyde group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. Conversely, the ethyl group is an electron-donating group, activating the ring for electrophilic substitution. The chlorine atom exhibits a dual nature, withdrawing electrons through induction (deactivating) but donating electrons through resonance (ortho, para-directing).

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. chemistrysteps.comopenstax.org The aldehyde group (-CHO) at the para position to the chlorine atom strongly activates the ring for such a reaction. The substitution proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The key steps in this mechanism are:

Nucleophilic Attack: A strong nucleophile (e.g., OH⁻, OR⁻, NH₂) attacks the carbon atom bearing the chlorine. This is typically the rate-determining step. youtube.com

Formation of Meisenheimer Complex: The attack forms a negatively charged intermediate where the charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the aldehyde group. libretexts.org This stabilization by the para-aldehyde group is essential for the reaction to proceed. openstax.orglibretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substitution product. libretexts.org

The ethyl group at the meta position to the chlorine has a minor electronic influence on this reaction. Its electron-donating nature slightly counteracts the deactivating effect of the aldehyde group but does not prevent the substitution. A variety of strong nucleophiles can be employed in this transformation. chemistrysteps.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Ethyl-4-hydroxybenzaldehyde |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Ethyl-4-methoxybenzaldehyde |

| Amide | Sodium Amide (NaNH₂) | 4-Amino-3-ethylbenzaldehyde |

It is noteworthy that under forcing conditions with extremely strong bases like sodium amide, an alternative elimination-addition (benzyne) mechanism can sometimes occur, though the addition-elimination pathway is generally favored due to the activating effect of the para-aldehyde group. chemistrysteps.comyoutube.com

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The outcome of such a reaction on this compound is dictated by the combined directing effects of the three substituents.

Aldehyde Group (-CHO): Strongly deactivating and a meta-director.

Ethyl Group (-CH₂CH₃): Activating and an ortho, para-director.

Chlorine Atom (-Cl): Deactivating and an ortho, para-director.

The positions on the ring available for substitution are C-2, C-5, and C-6. The directing effects of the substituents on these positions are summarized below.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Substituent Effects | Predicted Reactivity |

|---|---|---|

| C-2 | ortho to Ethyl (activating), ortho to Aldehyde (deactivating), para to Chloro (directing) | Sterically hindered and deactivated by the adjacent aldehyde group. Unlikely to be a major product. |

| C-5 | meta to Aldehyde (directing), ortho to Chloro (directing), meta to Ethyl (neutral) | Electronically favored due to direction from both the powerful meta-directing aldehyde and the ortho-directing chlorine. Likely to be the major site of substitution. |

| C-6 | para to Ethyl (activating), ortho to Aldehyde (deactivating) | Deactivated by the adjacent aldehyde group, making substitution less favorable than at C-5. |

Based on this analysis, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C-5 position. uci.edubyjus.com The powerful deactivating nature of the aldehyde group means that harsh reaction conditions may be required. byjus.com

The ethyl substituent itself can undergo chemical transformations, primarily at the benzylic position (the carbon atom attached to the aromatic ring).

Alkylation: While Friedel-Crafts alkylation typically involves adding an alkyl group to an aromatic ring, reactions can also occur at the benzylic position of an existing alkyl chain. mt.com The benzylic hydrogens of the ethyl group are activated towards free radical attack. libretexts.org This allows for reactions like benzylic halogenation (e.g., using N-bromosuccinimide), followed by nucleophilic substitution, to introduce new functional groups at this position.

Oxidation: Alkyl side-chains on a benzene ring are susceptible to oxidation to a carboxylic acid group, provided they have at least one benzylic hydrogen. libretexts.org The ethyl group in this compound can be readily oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orglearncbse.in This reaction converts the ethyl group into a carboxylic acid (-COOH). Depending on the reaction conditions, the aldehyde group may also be oxidized to a carboxylic acid. Selective oxidation of the ethyl group while preserving the aldehyde would require carefully chosen reagents.

For example, vigorous oxidation would likely yield 2-chloro-5-carboxyphenylglyoxylic acid (if the aldehyde is also oxidized) or 2-chloro-5-formylbenzoic acid if the aldehyde can be protected or if conditions are mild enough to selectively oxidize the alkyl chain. libretexts.orgstudy.com

Mechanistic Investigations of Key Transformations

The mechanisms for the primary transformations of this compound are well-established in the field of organic chemistry.

Nucleophilic Aromatic Substitution (Addition-Elimination): As previously described, the key mechanistic feature is the formation of the Meisenheimer complex. The stability of this anionic intermediate is paramount. For this compound, resonance structures show that the negative charge is delocalized onto the ortho and para positions relative to the incoming nucleophile, including the carbonyl oxygen of the aldehyde group. This delocalization provides a low-energy pathway for the reaction. libretexts.org

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edulibretexts.org The electrophile attacks the π-system of the benzene ring, breaking the aromaticity. A base then removes a proton from the carbon that was attacked, restoring the aromatic ring and yielding the substituted product. The regioselectivity is determined by the stability of the intermediate sigma complex, which is influenced by the electronic properties of the substituents already on the ring. uci.edu

Benzylic Oxidation of the Ethyl Group: The oxidation of the ethyl side-chain with reagents like KMnO₄ typically proceeds through a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen, which is the weakest C-H bond in the side chain due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with the oxidant in a series of steps to form the carboxylic acid. libretexts.org

Catalysis in Reactions of this compound

Catalysis plays a crucial role in many of the reactions involving this compound.

Electrophilic Aromatic Substitution: Most EAS reactions require a catalyst to generate a sufficiently strong electrophile to react with the deactivated aromatic ring. libretexts.org

Halogenation: Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are used to polarize the halogen molecule (e.g., Cl₂), making it more electrophilic. masterorganicchemistry.com

Nitration: Concentrated sulfuric acid (H₂SO₄) is used to protonate nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). byjus.com

Friedel-Crafts Reactions: A strong Lewis acid catalyst (e.g., AlCl₃) is essential to generate the carbocation or acylium ion electrophile from an alkyl halide or acyl halide, respectively. byjus.commasterorganicchemistry.com

Oxidation: While strong stoichiometric oxidants are common, catalytic methods are also employed. For industrial-scale operations, catalyzed air-oxidations are often preferred for the oxidation of alkyl side-chains. libretexts.org

Nucleophilic Aromatic Substitution: While often driven by strong nucleophiles and heat, phase-transfer catalysts can be utilized to facilitate the reaction between a nucleophile in an aqueous phase and the organic substrate in a non-polar solvent. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 3 Ethylbenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 4-Chloro-3-ethylbenzaldehyde is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals from the aldehydic proton, the aromatic protons, and the protons of the ethyl group.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. Three protons are attached to the aromatic ring at positions 2, 5, and 6. The proton at C2, being adjacent to the electron-withdrawing aldehyde group, would likely be the most downfield of the aromatic signals. The protons at C5 and C6 would be influenced by both the chloro and ethyl groups. Their precise chemical shifts and coupling patterns would provide definitive information about the substitution pattern.

The ethyl group protons would present as a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂) would appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet due to coupling with the two adjacent methylene protons, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Aromatic H (H-2) | 7.8 - 7.9 | Doublet (d) |

| Aromatic H (H-6) | 7.6 - 7.7 | Doublet of Doublets (dd) |

| Aromatic H (H-5) | 7.4 - 7.5 | Doublet (d) |

| Methylene H (-CH₂) | 2.7 - 2.9 | Quartet (q) |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each of the nine carbon atoms in unique chemical environments.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing far downfield in the spectrum, around δ 190-192 ppm. The six aromatic carbons would resonate in the typical range of δ 125-145 ppm. The specific chemical shifts are influenced by the attached substituents. The carbon atom bearing the chlorine (C4) and the carbon bearing the ethyl group (C3) would have their chemical shifts significantly affected. The carbon atom attached to the aldehyde group (C1) would also be readily identifiable.

The carbons of the ethyl group would appear in the upfield region. The methylene carbon (-CH₂) would be found around δ 25-30 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C (-CHO) | 190 - 192 |

| Aromatic C (C1) | 135 - 137 |

| Aromatic C (C4) | 138 - 140 |

| Aromatic C (C3) | 143 - 145 |

| Aromatic C (C2, C5, C6) | 127 - 133 |

| Methylene C (-CH₂) | 25 - 30 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations might also be seen between adjacent aromatic protons, helping to delineate the substitution pattern on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the direct assignment of carbon signals for all protonated carbons (aromatic C-H, -CH₂, and -CH₃).

The aldehydic proton to the aromatic carbons C1, C2, and C6.

The methylene protons of the ethyl group to the aromatic carbons C2, C3, and C4.

The aromatic proton H-2 to carbons C1, C3, and C4.

Together, these 2D NMR techniques provide a complete and verified assignment of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. nist.gov

The most prominent feature would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, which is expected in the region of 1690-1710 cm⁻¹. Another key diagnostic peak for the aldehyde is the C-H stretching vibration of the formyl group, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic part of the molecule would give rise to C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The presence of the ethyl group would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 |

| Aldehyde | C=O Stretch | 1690 - 1710 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Alkyl (Ethyl) | C-H Stretch | 2850 - 2975 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization. For this compound (C₉H₉ClO), the molecular weight is 168.62 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks: one at m/z 168 (for C₉H₉³⁵ClO) and another at m/z 170 (for C₉H₉³⁷ClO), with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. nist.gov

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to give a stable [M-1]⁺ peak (m/z 167) and the loss of the formyl radical (•CHO) to give the [M-29]⁺ peak (m/z 139). Further fragmentation of the ethyl-substituted chlorophenyl cation could occur, for instance, by the loss of an ethyl radical (•C₂H₅) from the molecular ion, leading to a fragment at m/z 139.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. nih.gov

For this compound, HRMS would be used to confirm its elemental composition of C₉H₉ClO. The calculated exact mass of the [M]⁺ ion containing the ³⁵Cl isotope is 168.0342 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula, distinguishing it from any other isobaric compounds.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorobenzaldehyde (B46862) |

| 4-ethylbenzaldehyde (B1584596) |

| 3-chlorobenzaldehyde |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. For this compound, GC-MS serves as a definitive tool for assessing purity by detecting and quantifying trace impurities, such as starting materials, byproducts, or isomers (e.g., 2-Chloro-3-ethylbenzaldehyde or 4-Chloro-5-ethylbenzaldehyde).

The sample, once vaporized, is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Compounds with different boiling points and polarities elute at distinct retention times. A study on the determination of isomeric anilines derivatized with benzaldehyde (B42025) demonstrated the capability of capillary GC to separate structurally similar compounds. nih.gov Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum that acts as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight (168.62 g/mol ), while the fragmentation pattern helps to elucidate its structure. A simple, precise, and accurate capillary gas-liquid chromatographic procedure has been developed to determine benzaldehyde in various formulations, highlighting the technique's robustness. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Type |

|---|---|

| Column | HP-5MS (or equivalent 5% Phenyl Polysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 m/z |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar and thermolabile molecules that may not be suitable for GC-MS. nih.gov It allows for the transfer of ions from solution into the gas phase for mass analysis. nih.gov For this compound derivatives, particularly those that are non-volatile or part of larger molecular assemblies, ESI-MS provides precise molecular weight information.

In positive-ion mode, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. Tandem mass spectrometry (MS/MS) experiments can be performed where a specific precursor ion is selected and fragmented through collision-induced dissociation (CID) to yield structural information. nih.govrsc.org The fragmentation pattern of this compound would be predictable; for benzaldehyde itself, characteristic losses include a hydrogen radical (M-1), the entire aldehyde group (M-29), or carbon monoxide (M-28). docbrown.info For the title compound, additional fragmentations involving the loss of the ethyl group or chlorine atom would be expected, providing confirmation of the substitution pattern.

Table 2: Predicted ESI-MS Ions and Fragments for this compound (C₉H₉ClO)

| Ion/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀ClO]⁺ | 169.04 |

| [M+Na]⁺ | [C₉H₉ClNaO]⁺ | 191.02 |

| [M-H]⁺ | [C₉H₈ClO]⁺ | 167.03 |

| [M-CHO]⁺ | [C₈H₉Cl]⁺ | 140.04 |

| [M-Cl]⁺ | [C₉H₉O]⁺ | 133.06 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that can be crystallized, XRD analysis reveals the solid-state conformation and the nature of intermolecular interactions that govern the crystal packing.

Research on multi-substituted benzaldehyde derivatives has shown that weak intermolecular forces such as C–H⋯O hydrogen bonds, π–π stacking, and halogen⋯halogen interactions play a critical role in the formation of their supramolecular structures. nih.gov An XRD study of a this compound derivative would precisely measure these interactions, providing insight into how the chloro, ethyl, and aldehyde substituents direct the crystal packing. This information is invaluable for understanding the material's physical properties and for crystal engineering applications.

Table 3: Typical Data Obtained from a Single-Crystal XRD Experiment

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Bond Lengths/Angles | Precise interatomic distances and angles |

| Intermolecular Contacts | Details of hydrogen bonds, halogen bonds, and π-stacking |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both the analysis and purification of this compound, separating it from impurities and reaction byproducts.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. orgchemboulder.comnih.gov A small spot of the sample is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action. wisc.edu

Separation occurs based on the principle of differential partitioning. wisc.edu this compound, being moderately polar due to the aldehyde group, will have a moderate affinity for the polar silica gel. Its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is highly dependent on the polarity of the eluent. umich.educhemistryhall.com By comparing the Rf value of the main spot to any impurity spots, a quick assessment of purity can be made. Co-spotting with a known standard can confirm the identity of the compound. umich.edu

Table 4: Hypothetical TLC Rf Values for this compound on Silica Gel

| Mobile Phase (Hexane:Ethyl Acetate) | Predicted Rf Value | Rationale |

|---|---|---|

| 9:1 | 0.25 | Low eluent polarity leads to stronger interaction with silica and lower Rf. |

| 7:3 | 0.50 | Increased eluent polarity effectively moves the compound up the plate. |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and quantitative separation technique. For the purity assessment of this compound, a reverse-phase (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com

The compound is separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). The retention time is a characteristic property for a given set of conditions. A UV detector is commonly used, as the aromatic ring and carbonyl group in this compound absorb UV light. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification of purity. The method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.comsielc.com

Table 5: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Value/Type |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC), distinct from its coupling with MS, is a primary tool for assessing the purity of volatile compounds. sigmaaldrich.com Using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, GC can accurately determine the percentage purity of a this compound sample. The technique is particularly effective at separating isomers and other volatile impurities that may be present after synthesis.

The choice of the capillary column's stationary phase is critical for achieving good separation. A mid-polarity column is often suitable for substituted benzaldehydes. A study detailing the GC determination of benzaldehyde in pharmaceutical formulations used a fused silica capillary column and an FID for quantification, demonstrating excellent linearity and precision. nih.gov The retention index of a compound is a key identifier, and databases exist for related molecules like 4-ethylbenzaldehyde on various GC columns, which can aid in method development. nist.gov

Table 6: Representative GC-FID Conditions for Purity Analysis

| Parameter | Value/Type |

|---|---|

| Column | DB-5 or equivalent (low-to-mid polarity) |

| Column Dimensions | 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Nitrogen or Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 260 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Ethylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For a molecule like 4-chloro-3-ethylbenzaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com These calculations can determine parameters such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with external electric fields and its non-linear optical (NLO) properties.

Key electronic properties that can be calculated for this compound using DFT are summarized in the table below. These values help in predicting the molecule's reactivity and stability.

| Property | Predicted Value/Significance |

| Chemical Potential (µ) | Indicates the tendency of electrons to escape from the molecule. A higher value suggests lower stability. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. This is useful in predicting how the molecule will interact with nucleophiles. |

| Max Electronic Charge (Nmax) | Represents the maximum amount of electronic charge that the molecule can accept. |

| Polar Surface Area (PSA) | 17.07000 Ų lookchem.com |

| LogP | 2.71490 lookchem.com |

Note: Specific calculated values for µ, η, ω, and Nmax for this compound are not available in the cited literature and would require dedicated DFT studies.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. ossila.com

Analysis of the HOMO and LUMO electron density distributions can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in many benzaldehyde (B42025) derivatives, the LUMO is localized on the carbonyl group, indicating its susceptibility to nucleophilic attack, while the HOMO is often distributed across the benzene (B151609) ring. uwosh.edu

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their preferred shapes and the energetic profiles of chemical reactions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the aldehyde group and the ethyl group relative to the benzene ring.

Studies on substituted benzaldehydes have shown that the planarity of the aldehyde group with the benzene ring is energetically favorable. ias.ac.in However, steric hindrance from ortho-substituents can lead to non-planar conformations. rsc.org In the case of this compound, the ethyl group at the 3-position and the chlorine at the 4-position would influence the rotational barrier of the aldehyde group. Computational methods can be used to calculate the potential energy surface for rotation around the C-C bond connecting the aldehyde group to the ring, thereby identifying the most stable conformers. acs.org

Reaction Pathway Predictions

Computational chemistry can be used to predict the most likely pathways for chemical reactions. nih.gov This involves identifying transition states and calculating activation energies. For a molecule like this compound, this could involve predicting the products of its reaction with various reagents.

For example, DFT calculations have been used to study the reaction mechanism between benzaldehyde and its derivatives with amines to form hemiaminals and Schiff bases. nih.gov Such studies identify the transition states for nucleophilic attack on the carbonyl carbon and subsequent dehydration, providing a detailed understanding of the reaction mechanism at a molecular level. canterbury.ac.uk These computational approaches allow for the exploration of various reaction conditions and substituent effects without the need for extensive experimental work. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design and toxicology. QSAR models are mathematical relationships that correlate the structural or property descriptors of a set of compounds with their biological activity. wikipedia.org

While no specific QSAR studies on derivatives of this compound have been found, the methodology is broadly applicable. nih.gov A typical QSAR study on derivatives of this compound would involve the following steps:

Data Set Selection : A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured. scholars.direct

Descriptor Calculation : For each molecule in the series, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. rutgers.edu

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds. mdpi.com

In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early phases of drug development. biointerfaceresearch.comnih.govnih.gov These computational models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological profile, thereby helping to identify candidates with a higher probability of success in clinical trials. nih.gov For substituted benzaldehydes, various ADMET parameters can be predicted using a range of software and web-based tools that employ quantitative structure-activity relationship (QSAR) models. nih.gov

Key ADMET properties that are typically evaluated include:

Absorption: This pertains to how well a compound is absorbed into the bloodstream. Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate status are assessed. healthinformaticsjournal.com

Distribution: This describes how a compound spreads throughout the body. Important predictors include blood-brain barrier (BBB) permeability and plasma protein binding (PPB) levels. nih.govhealthinformaticsjournal.com

Metabolism: This involves the chemical modification of a compound by the body, primarily by cytochrome P450 (CYP450) enzymes. Predicting which CYP isoforms a compound might inhibit or be a substrate for is crucial to avoid drug-drug interactions.

Excretion: This refers to the removal of the compound and its metabolites from the body.

Toxicity: This predicts the potential for a compound to cause adverse effects. Common endpoints include mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and developmental toxicity. healthinformaticsjournal.com

For a compound like this compound, a hypothetical ADMET profile could be generated. While specific data for this exact molecule is not available, the following table illustrates a typical output for a related substituted benzaldehyde derivative from in silico prediction studies. nih.govnih.govacs.org

| Property | Predicted Value/Classification | Importance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests the ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Lower likelihood of being actively pumped out of cells. |

| Distribution | ||

| BBB Permeability | Low | Suggests the compound may not readily enter the central nervous system. |

| Plasma Protein Binding | High | Can affect the free concentration of the drug available for action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |

| Hepatotoxicity | Low risk | Suggests a lower potential for liver damage. |

This table is illustrative and based on general findings for substituted benzaldehydes, not specific empirical data for this compound.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. healthinformaticsjournal.com In the context of medicinal chemistry, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein. mdpi.comrecentscientific.com This information is invaluable for understanding potential mechanisms of action and for designing more potent and selective inhibitors. mdpi.comrecentscientific.com

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of the small molecule is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). healthinformaticsjournal.com

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues. mdpi.com

While no specific molecular docking studies for this compound have been reported, studies on other substituted benzaldehydes have demonstrated their potential to bind to various biological targets. For instance, benzaldehyde derivatives have been docked against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. semanticscholar.orgresearchgate.net Another study showed docking of a benzaldehyde derivative against aldehyde dehydrogenases. researchgate.net

The following table provides a hypothetical example of molecular docking results for a substituted benzaldehyde derivative against a protein target, illustrating the type of data generated from such simulations.

| Target Protein (PDB ID) | Ligand Pose | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Aldehyde Dehydrogenase (e.g., 1J3K) | 1 | -6.0 | Cys302, Trp177 | Hydrogen Bond, Pi-Sulfur |

| Val121, Ile304 | Hydrophobic | |||

| Acetylcholinesterase (e.g., 4EY7) | 1 | -7.5 | Tyr334, Phe331 | Pi-Pi Stacking |

| Trp84 | Hydrogen Bond |

This table is for illustrative purposes and represents the kind of results obtained from molecular docking studies of similar compounds, not specific data for this compound. recentscientific.comresearchgate.net The binding affinity score indicates the strength of the interaction, with more negative values suggesting stronger binding. The analysis of interacting residues helps to understand the structural basis for this binding. mdpi.com

Applications and Synthetic Utility of 4 Chloro 3 Ethylbenzaldehyde in Advanced Synthesis

Precursor in Pharmaceutical and Medicinal Chemistry

The unique substitution pattern of 4-Chloro-3-ethylbenzaldehyde makes it a valuable building block in medicinal chemistry, contributing to the synthesis of molecules with a wide range of biological activities.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a documented starting material in the synthesis of complex pharmaceutical compounds. A notable example is its use in the preparation of pyrrolopyrazole derivatives, a class of compounds investigated for their therapeutic potential. The synthesis of these APIs often involves multi-step reaction sequences where the benzaldehyde (B42025) moiety of this compound participates in crucial bond-forming reactions to construct the core structure of the final active molecule.

One specific application is in the synthesis of compounds that inhibit phosphatidylserine (B164497) synthase 1 (PSS1), which is considered a promising approach for the treatment of certain cancers. researchgate.net The versatility of the aldehyde group allows for its conversion into various functional groups, which is a key strategy in the synthesis of complex APIs. nih.govsapub.org

Development of C-C Chemokine Receptor (CCR) Antagonists

While direct synthesis of C-C chemokine receptor (CCR) antagonists from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of such antagonists. CCRs are involved in inflammatory and immune responses, and their antagonists are of significant therapeutic interest. The synthesis of CCR antagonists often involves the use of substituted aromatic compounds to build the necessary pharmacophore. The chloro and ethyl groups on the benzaldehyde ring can influence the binding affinity and selectivity of the final compound for specific chemokine receptors. Further research may explore the utility of this compound in the combinatorial synthesis of novel CCR antagonists.

Intermediate for Anti-Cancer Agents and Piperidine (B6355638) Derivatives

This compound has been explicitly identified as a reactant in the synthesis of pyrrolopyrazole derivatives with potential anti-cancer properties. researchgate.net These compounds are designed to inhibit specific enzymes, such as phosphatidylserine synthase 1 (PSS1), which are implicated in cancer progression. researchgate.net

The synthesis of these potential anti-cancer agents involves the reaction of this compound with other reagents to form the complex heterocyclic core of the final compound. researchgate.net The precise substitution pattern of the benzaldehyde is crucial for the biological activity of the resulting molecule.

Furthermore, substituted benzaldehydes are widely used in the synthesis of piperidine derivatives, a class of compounds known for their diverse pharmacological activities, including anti-cancer effects. mdpi.com The aldehyde group can readily participate in reactions such as the Mannich reaction or reductive amination to form the piperidine ring system. mdpi.com The chloro and ethyl substituents on the aromatic ring of this compound can modulate the pharmacokinetic and pharmacodynamic properties of the resulting piperidine-containing anti-cancer agents.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | 2,2-difluoropropylamine hydrochloride, and another complex reactant | Pyrrolopyrazole derivative | Anti-cancer (PSS1 inhibitor) researchgate.net |

Precursor for Neuroprotective Agents and Antioxidants

The synthesis of various neuroprotective agents often involves the use of substituted aromatic aldehydes as starting materials. acs.org While direct evidence for the use of this compound in synthesizing neuroprotective agents is limited in the reviewed literature, its structural features suggest potential applicability. The aldehyde group can be transformed through various synthetic routes to create scaffolds found in known neuroprotective compounds.

Similarly, the antioxidant properties of compounds are often influenced by the substitution pattern on an aromatic ring. Benzaldehyde derivatives, in general, have been investigated for their antioxidant potential. researchgate.netnih.gov The electronic effects of the chloro and ethyl groups in this compound could be harnessed to design and synthesize novel antioxidants. The development of chalcones from substituted benzaldehydes is one such route that has been explored for creating compounds with antioxidant and neuroprotective activities. acs.org

Building Block for Complex Heterocyclic Compounds with Biological Activity

This compound serves as a valuable building block for the synthesis of a variety of complex heterocyclic compounds with potential biological activity. derpharmachemica.com Its aldehyde functionality is a key reactive site for constructing heterocyclic rings through condensation reactions.

A significant application is in the synthesis of pyrrolopyrazole derivatives, which are known to possess a range of biological activities, including potential as anti-cancer agents. researchgate.net The synthesis involves a multi-step process where this compound is a crucial starting material. researchgate.net

The Knoevenagel condensation is another important reaction where this compound can be utilized. This reaction, involving the condensation of an aldehyde with an active methylene (B1212753) compound, is a powerful tool for carbon-carbon bond formation and the synthesis of a wide array of substituted alkenes and heterocyclic systems. wikipedia.org For instance, the reaction of substituted benzaldehydes with compounds like ethyl 4-chloro-3-oxobutanoate can lead to the formation of functionalized intermediates for further elaboration into complex heterocycles. scielo.br

Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic structures from simple starting materials like this compound. nih.gov These reactions, where three or more reactants combine in a single step, are highly valued in medicinal chemistry for generating libraries of diverse compounds for biological screening. chemicaljournal.in

| Reaction Type | Reactants | Resulting Heterocyclic Core | Potential Biological Activity |

| Multi-step synthesis | This compound, 2,2-difluoropropylamine hydrochloride, etc. | Pyrrolopyrazole | Anti-cancer researchgate.net |

| Knoevenagel Condensation | This compound, Active methylene compounds | Substituted alkenes, various heterocycles | Diverse pharmacological activities wikipedia.org |

| Multicomponent Reactions | This compound, Amines, Carbonyl compounds, etc. | Diverse complex heterocycles | High-throughput screening libraries nih.govchemicaljournal.in |

Intermediate in Agrochemical Synthesis

Recent research has also highlighted the nematicidal activity of various benzaldehyde derivatives. mdpi.comcambridge.org This suggests that compounds derived from this compound could be explored for their potential as novel nematicides for crop protection. The chloro and ethyl substituents could play a role in enhancing the efficacy and selectivity of such compounds.

Development of Nematicidal Compounds, e.g., via 4-Ethylbenzaldehyde (B1584596) analogs

While direct studies on the nematicidal properties of this compound are not extensively documented, significant research into its close structural analog, 4-Ethylbenzaldehyde, highlights the potential of this class of compounds in agriculture. Plant-parasitic nematodes, particularly root-knot nematodes of the genus Meloidogyne, are a major agricultural threat, causing billions of dollars in crop damage annually. apsnet.org The increasing restriction on traditional chemical nematicides has spurred research into new, effective alternatives. apsnet.orgnih.gov

Recent studies have identified 4-Ethylbenzaldehyde as a potent nematicidal agent. apsnet.orgnih.govresearchgate.net This compound was isolated from the volatile organic compounds (VOCs) released by the leaves of Annona muricata (soursop) and demonstrated significant activity against the root-knot nematode Meloidogyne incognita. apsnet.orgnih.govresearchgate.net

In vitro testing revealed that 4-Ethylbenzaldehyde was the only one of three selected compounds from soursop volatilome to show nematicidal effects, killing 100% of second-stage juveniles (J2s) at a concentration of 250 µg/mL. apsnet.org Further research established its efficacy at lower concentrations and its impact on different life stages of the nematode. apsnet.orgnih.govresearchgate.net

Key Research Findings on 4-Ethylbenzaldehyde's Nematicidal Activity:

Lethal Concentration: The effective doses predicted to kill 50% (LC50) and 95% (LC95) of the M. incognita J2 population after 48 hours of exposure were 35 µg/mL and 88 µg/mL, respectively. apsnet.orgnih.govresearchgate.net

Inhibition of Egg Hatching: At a concentration of 150 µg/mL, 4-Ethylbenzaldehyde significantly reduced the hatching of M. incognita eggs, with effects comparable to the commercial nematicide fluensulfone (B1672874) at 200 µg/mL. apsnet.orgnih.govresearchgate.net

Soil Fumigant Potential: In plant experiments, its application as a soil fumigant at a dose of 1 mL per liter of substrate showed efficacy similar to the commercial fumigant Dazomet. apsnet.orgnih.govresearchgate.net

These findings suggest that benzaldehyde analogs, including halogenated and alkylated derivatives like this compound, represent a promising avenue for the development of new nematicides. nih.gov

**Table 1: Nematicidal Efficacy of 4-Ethylbenzaldehyde against *M. incognita***

| Parameter | Concentration | Result | Exposure Time | Comparison |

|---|---|---|---|---|

| Juvenile Mortality (LC50) | 35 µg/mL | 50% mortality | 48 hours | N/A |

| Juvenile Mortality (LC95) | 88 µg/mL | 95% mortality | 48 hours | N/A |

| Egg Hatching Inhibition | 150 µg/mL | Significant reduction | N/A | Similar to Fluensulfone (200 µg/mL) |

| Soil Fumigation | 1 mL/L substrate | Significant reduction in infectivity and reproduction | N/A | Similar to Dazomet (250 µg/mL) |

Precursors for Herbicides and Insecticides